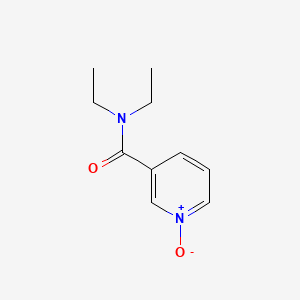

Nicotinamide, N,N-diethyl-, N-oxide

Overview

Description

Nicotinamide, N,N-diethyl-, N-oxide is a chemical compound with the molecular formula C10H14N2O. It is also known as nicotinic acid diethylamide N-oxide. This compound is a derivative of nicotinamide, a form of vitamin B3, and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary target of this compound is the CXCR2 receptor . The CXCR2 receptor is a part of the chemokine receptor family, which plays a crucial role in the body’s immune response by mediating leukocyte migration.

Mode of Action

This compound acts as a potent and selective antagonist of the CXCR2 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, it inhibits the action of the CXCR2 receptor, potentially affecting immune response.

Biochemical Pathways

The compound is involved in nicotinate and nicotinamide metabolism . It is a metabolite of nicotinamide, which is one of the forms of Vitamin B3. Nicotinamide is a precursor for nicotinamide adenine dinucleotide (NAD+), an important coenzyme in various biological processes including oxidative phosphorylation .

Pharmacokinetics

Nicotinamide is well-absorbed and widely distributed in the body, and it is metabolized through two enzymatic systems .

Result of Action

The antagonistic action of this compound on the CXCR2 receptor can influence immune response, particularly neutrophil chemotaxis . Neutrophil chemotaxis is the process by which neutrophils (a type of white blood cell) are attracted to areas of infection or inflammation.

Biochemical Analysis

Biochemical Properties

“Nicotinamide, N,N-diethyl-, N-oxide” plays a role in biochemical reactions, particularly as it relates to the metabolism of NAD+ . NAD+ is a vital molecule that acts as a redox cofactor in several metabolic reactions . It is also used as a substrate in important cellular signaling pathways for energetic, genotoxic, and infectious stress .

Cellular Effects

The effects of “this compound” on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, NAD+ triggers reactions in the body involving cellular communication and energy production .

Molecular Mechanism

At the molecular level, “this compound” exerts its effects through its involvement in the metabolism of NAD+. It participates in signaling pathways of intracellular calcium mobilization and post-translational protein modification .

Metabolic Pathways

“this compound” is involved in the metabolic pathways of NAD+. It interacts with enzymes or cofactors in these pathways . The compound may also have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide, N,N-diethyl-, N-oxide can be synthesized through the oxidation of nicotinamide, N,N-diethyl-. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, often at elevated temperatures to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, N,N-diethyl-, N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized derivatives.

Reduction: The compound can be reduced back to nicotinamide, N,N-diethyl- using reducing agents such as sodium borohydride.

Substitution: It can participate in substitution reactions where the N-oxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include water, ethanol, and acetonitrile.

Major Products Formed

Oxidation Products: More oxidized derivatives of nicotinamide, N,N-diethyl-.

Reduction Products: Nicotinamide, N,N-diethyl-.

Substitution Products: Compounds with different functional groups replacing the N-oxide group.

Scientific Research Applications

Nicotinamide, N,N-diethyl-, N-oxide has several applications in scientific research:

Chemistry: Used as a ligand in the preparation of metal complexes, particularly tetranuclear copper complexes.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Industry: Utilized in the synthesis of various chemical products and intermediates.

Comparison with Similar Compounds

Similar Compounds

Nicotinamide: A form of vitamin B3, involved in similar metabolic pathways.

Nicotinamide riboside: A precursor to nicotinamide adenine dinucleotide (NAD+), with similar biological functions.

Nicotinamide mononucleotide: Another NAD+ precursor with comparable roles in cellular metabolism.

Uniqueness

Nicotinamide, N,N-diethyl-, N-oxide is unique due to its specific structural modifications, which confer distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in redox reactions makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name |

N,N-diethyl-1-oxidopyridin-1-ium-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-11(4-2)10(13)9-6-5-7-12(14)8-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMCONZXDUORQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C[N+](=CC=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347714 | |

| Record name | Coramine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20165-96-2 | |

| Record name | Coramine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.